Superior Uroprotection: Mesna vs. N-Acetylcysteine (NAC) in Ifosfamide Chemotherapy
In a comparative clinical study of 277 evaluable patients receiving ifosfamide-based chemotherapy, mesna demonstrated significantly superior protection against urothelial toxicity compared to N-acetylcysteine (NAC). The incidence of hematuria, a primary endpoint for uroprotection, was markedly lower in the mesna-treated group [1]. Furthermore, ifosfamide dose reduction due to urothelial toxicity was required only in the NAC group, highlighting mesna's ability to maintain the intended chemotherapeutic regimen [1].
| Evidence Dimension | Incidence of Hematuria (All Grades) |
|---|---|
| Target Compound Data | 4.2% (8 of 191 patients) |
| Comparator Or Baseline | N-Acetylcysteine (NAC): 27.9% (24 of 86 patients) |
| Quantified Difference | Mesna reduced hematuria risk by 23.7 percentage points; p < 0.0001 |
| Conditions | Patients with refractory germ cell tumors receiving ifosfamide combination chemotherapy. NAC was dosed at 2.0 g po q 6 hr; mesna was dosed at 120 mg/m2 IV push prior to ifosfamide followed by 1200 mg/m2/day as a 5-day continuous infusion. |
Why This Matters
This 6.6-fold lower incidence of hematuria demonstrates mesna's non-interchangeable efficacy and justifies its selection as the standard-of-care uroprotectant, directly impacting patient safety and the ability to deliver full-dose chemotherapy.
- [1] Munshi, N. C., Loehrer, P. J., Williams, S. D., Langefeld, C., Sledge, G., Nichols, C. R., ... & Einhorn, L. H. (1992). Comparison of N-acetylcysteine and mesna as uroprotectors with ifosfamide combination chemotherapy in refractory germ cell tumors. Investigational New Drugs, 10(3), 159-163. View Source
